![molecular formula C24H28FN5O B2895565 3-(4-fluorophenyl)-1-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1H-pyrazole-5-carboxamide CAS No. 1396868-51-1](/img/structure/B2895565.png)
3-(4-fluorophenyl)-1-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1H-pyrazole-5-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a fluorophenyl group, a phenylpiperazine group, and a propyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, the introduction of the fluorophenyl group, and the coupling of the phenylpiperazine group .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the fluorophenyl group, and the phenylpiperazine group.Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of its functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure .Scientific Research Applications
Neuroprotective Agent
Research indicates that pyrazoline derivatives, similar to the compound , have been studied for their neuroprotective effects. These compounds can potentially inhibit acetylcholinesterase activity, which is a common target in the treatment of neurodegenerative diseases like Alzheimer’s . The ability to modulate enzyme activity in the brain could make this compound a candidate for further investigation in neuroprotection.
Antifungal Activity
Some pyrazole derivatives have shown moderate antifungal activity against strains such as Candida albicans and Candida glabrata . This suggests that our compound could be synthesized and tested for its efficacy in treating fungal infections, contributing to the development of new antifungal medications.
Behavioral Studies in Aquatic Organisms
Derivatives of pyrazoline have been used to study behavioral changes in aquatic organisms. For instance, the impact on swimming potential and behavioral parameters in response to neurotoxic compounds has been observed . This compound could be used to understand the neurotoxic impact on aquatic life, which is crucial for environmental toxicity assessments.
Mechanism of Action
Target of Action
The primary target of this compound is the serotonin 5-HT2A receptor . This receptor plays a crucial role in the regulation of mood, cognition, and perception, and is a common target for a variety of psychoactive drugs .
Mode of Action
The compound acts as an antagonist at the 5-HT2A receptor . This means it binds to the receptor and blocks its activation by serotonin, thereby inhibiting the receptor’s function .
Biochemical Pathways
By blocking the 5-HT2A receptor, the compound affects the serotonergic pathways in the brain . These pathways are involved in a variety of physiological processes, including mood regulation, anxiety, and perception .
Result of Action
The antagonistic action of the compound at the 5-HT2A receptor can lead to a variety of effects, depending on the context. For example, it has been suggested that 5-HT2A receptor antagonists could be used as antiplatelet agents . By inhibiting platelet aggregation, these compounds could potentially reduce the risk of thrombotic events .
Action Environment
The action of the compound can be influenced by a variety of environmental factors. For example, the presence of other drugs that also target the 5-HT2A receptor could potentially affect the compound’s efficacy . Additionally, factors such as pH and temperature could potentially affect the stability of the compound .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN5O/c1-28-23(18-22(27-28)19-8-10-20(25)11-9-19)24(31)26-12-5-13-29-14-16-30(17-15-29)21-6-3-2-4-7-21/h2-4,6-11,18H,5,12-17H2,1H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRZNNFAWRKFDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCCCN3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-1-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1H-pyrazole-5-carboxamide |
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